methyl 4-{[(2-bromo-4,6-dimethylphenoxy)acetyl]amino}benzoate
Overview
Description
Methyl 4-{[(2-bromo-4,6-dimethylphenoxy)acetyl]amino}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group, a brominated phenoxy group, and an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(2-bromo-4,6-dimethylphenoxy)acetyl]amino}benzoate typically involves a multi-step process. One common method starts with the bromination of 4,6-dimethylphenol to obtain 2-bromo-4,6-dimethylphenol. This intermediate is then reacted with chloroacetyl chloride to form 2-bromo-4,6-dimethylphenoxyacetyl chloride. The final step involves the reaction of this intermediate with methyl 4-aminobenzoate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(2-bromo-4,6-dimethylphenoxy)acetyl]amino}benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenoxy group can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide or potassium tert-butoxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: Methyl 4-{[(2-bromo-4,6-dimethylphenoxy)acetyl]amino}benzoic acid.
Reduction: Corresponding amine derivatives.
Scientific Research Applications
Methyl 4-{[(2-bromo-4,6-dimethylphenoxy)acetyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of methyl 4-{[(2-bromo-4,6-dimethylphenoxy)acetyl]amino}benzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and the acetamido group may play a role in binding to these targets, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-2,6-dimethylbenzoate
- Methyl 4-bromo-3,5-dimethylbenzoate
- Methyl 4-bromo-2,3-dimethylbenzoate
Uniqueness
Methyl 4-{[(2-bromo-4,6-dimethylphenoxy)acetyl]amino}benzoate is unique due to the presence of both a brominated phenoxy group and an acetamido group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development .
Properties
IUPAC Name |
methyl 4-[[2-(2-bromo-4,6-dimethylphenoxy)acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4/c1-11-8-12(2)17(15(19)9-11)24-10-16(21)20-14-6-4-13(5-7-14)18(22)23-3/h4-9H,10H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTZHMUMWSXLEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCC(=O)NC2=CC=C(C=C2)C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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